

addressing cell permeability challenges with GSK 4027

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Compound of Interest

Compound Name: GSK 4027

Cat. No.: B607841

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Technical Support Center: GSK4027

Welcome to the technical support center for GSK4027, a potent and selective chemical probe for the PCAF/GCN5 bromodomains. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is GSK4027 and what is its primary mechanism of action?

A1: GSK4027 is a high-affinity chemical probe that selectively inhibits the bromodomains of the p300/CBP-associated factor (PCAF, also known as KAT2B) and General Control Nonderepressible 5 (GCN5, also known as KAT2A).^{[1][2]} By binding to these bromodomains, GSK4027 prevents their interaction with acetylated lysine residues on histones and other proteins, thereby modulating gene transcription and cellular processes regulated by PCAF/GCN5.

Q2: Is there a negative control available for GSK4027?

A2: Yes, GSK4028 is the enantiomeric negative control for GSK4027.^[1] It is structurally identical but stereochemically different, resulting in significantly lower biological activity. It is recommended to use GSK4028 in parallel with GSK4027 to distinguish on-target from off-target effects.

Q3: What is the recommended starting concentration for cellular assays?

A3: A recommended concentration range for cellular use is 50 nM - 1 μ M.[3] The optimal concentration will depend on the cell type and the specific experimental endpoint. A cellular IC₅₀ of 60 nM has been reported in a NanoBRET assay in HEK293 cells.[1][3]

Q4: How should I prepare and store GSK4027?

A4: GSK4027 is typically supplied as a crystalline solid and is soluble in DMSO.[4][5] For cellular experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.

Q5: Is GSK4027 cytotoxic?

A5: GSK4027 has been shown to be non-cytotoxic in cellular health assays up to 200 μ M.[1][3] However, it is always good practice to perform a cytotoxicity assay in your specific cell line at the intended concentration range and incubation time.

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Effect in Cellular Assays

Possible Cause	Troubleshooting Step
Poor Cell Permeability/Uptake	<p>Although GSK4027 is designed to be cell-penetrant, with a measured artificial membrane permeability of 500 nm/s, cellular uptake can vary between cell lines.^[6] - Optimize Incubation Time: Increase the incubation time to allow for sufficient intracellular accumulation. A time course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal duration. - Increase Concentration: Perform a dose-response experiment to determine if a higher concentration is required to achieve the desired effect in your cell system. - Serum Concentration: If using serum-containing media, consider reducing the serum percentage during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.</p>
Compound Instability	<p>GSK4027 may degrade in cell culture media over long incubation periods.^{[7][8][9][10]} - Freshly Prepare Solutions: Always prepare fresh dilutions of GSK4027 from your DMSO stock for each experiment. - Minimize Exposure to Light: Protect solutions containing GSK4027 from light to prevent photodegradation. - Replenish Compound: For long-term experiments (>24 hours), consider replacing the media with freshly prepared GSK4027-containing media every 24 hours.</p>

Incorrect Target Engagement

Ensure GSK4027 is engaging with its intended targets (PCAF/GCN5) within your cells. - Perform Target Engagement Assay: Use a target engagement assay like the NanoBRET™ assay to confirm that GSK4027 is binding to PCAF/GCN5 in your specific cell line and experimental conditions.[\[1\]](#)[\[3\]](#)

Cell Line Specificity

The expression levels of PCAF and GCN5 can vary between cell lines, which may influence the cellular response to GSK4027. - Confirm Target Expression: Verify the expression of PCAF and GCN5 in your cell line of interest using techniques like Western blotting or qPCR.

Issue 2: Suspected Off-Target Effects

Possible Cause	Troubleshooting Step
Non-Specific Binding	<p>At high concentrations, small molecules may exhibit off-target effects. GSK4027 is highly selective for PCAF/GCN5 over other bromodomains, including a >18,000-fold selectivity over the BET family.[1][2] - Use the Negative Control: Always include the enantiomeric negative control, GSK4028, in your experiments. A biological effect observed with GSK4027 but not with GSK4028 at the same concentration is more likely to be an on-target effect. - Dose-Response Curve: Perform a detailed dose-response analysis. On-target effects should typically occur within a specific concentration range, while off-target effects may appear at much higher concentrations. - Orthogonal Approaches: Use a secondary, structurally unrelated inhibitor of PCAF/GCN5, or employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown PCAF and/or GCN5 to confirm that the observed phenotype is due to inhibition of these specific targets.</p>

Quantitative Data Summary

Parameter	Value	Assay	Reference
PCAF IC50	40 nM	TR-FRET	[1]
PCAF Ki	1.4 nM	BROMOscan	[1]
GCN5 Ki	1.4 nM	BROMOscan	[1]
Cellular IC50 (PCAF)	60 nM	NanoBRET™ (HEK293)	[1][3]
Artificial Membrane Permeability	500 nm/s	PAMPA	[6]
Molecular Weight	377.28 g/mol	-	[4]
Solubility	Soluble in DMSO	-	[4][5]

Experimental Protocols

Protocol 1: General Procedure for Cellular Treatment with GSK4027

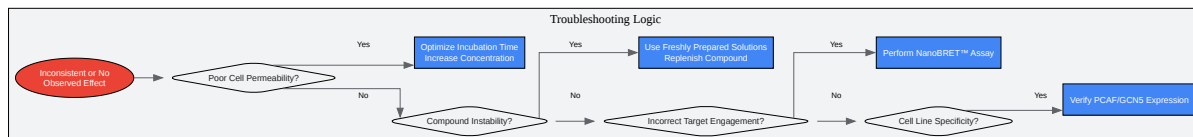
- **Cell Seeding:** Plate your cells at the desired density in a suitable culture plate and allow them to adhere overnight.
- **Compound Preparation:** Prepare a fresh dilution of GSK4027 from a frozen DMSO stock into your cell culture medium to achieve the final desired concentration. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium with GSK4028 at the same concentration as GSK4027).
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing GSK4027, GSK4028, or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 2-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
- **Downstream Analysis:** After incubation, harvest the cells for your intended downstream analysis (e.g., qPCR, Western blot, immunofluorescence, etc.).

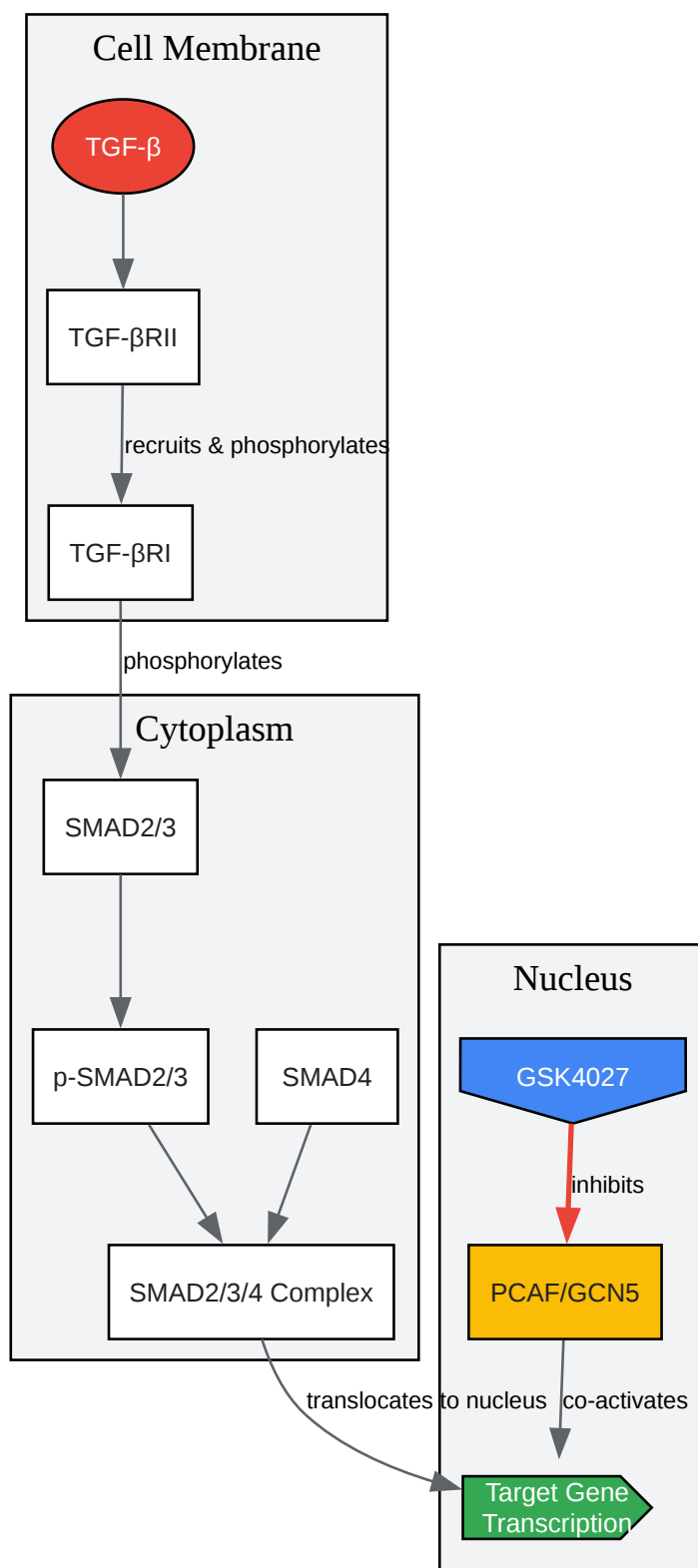
Protocol 2: PCAF/GCN5 Target Engagement using NanoBRET™ Assay

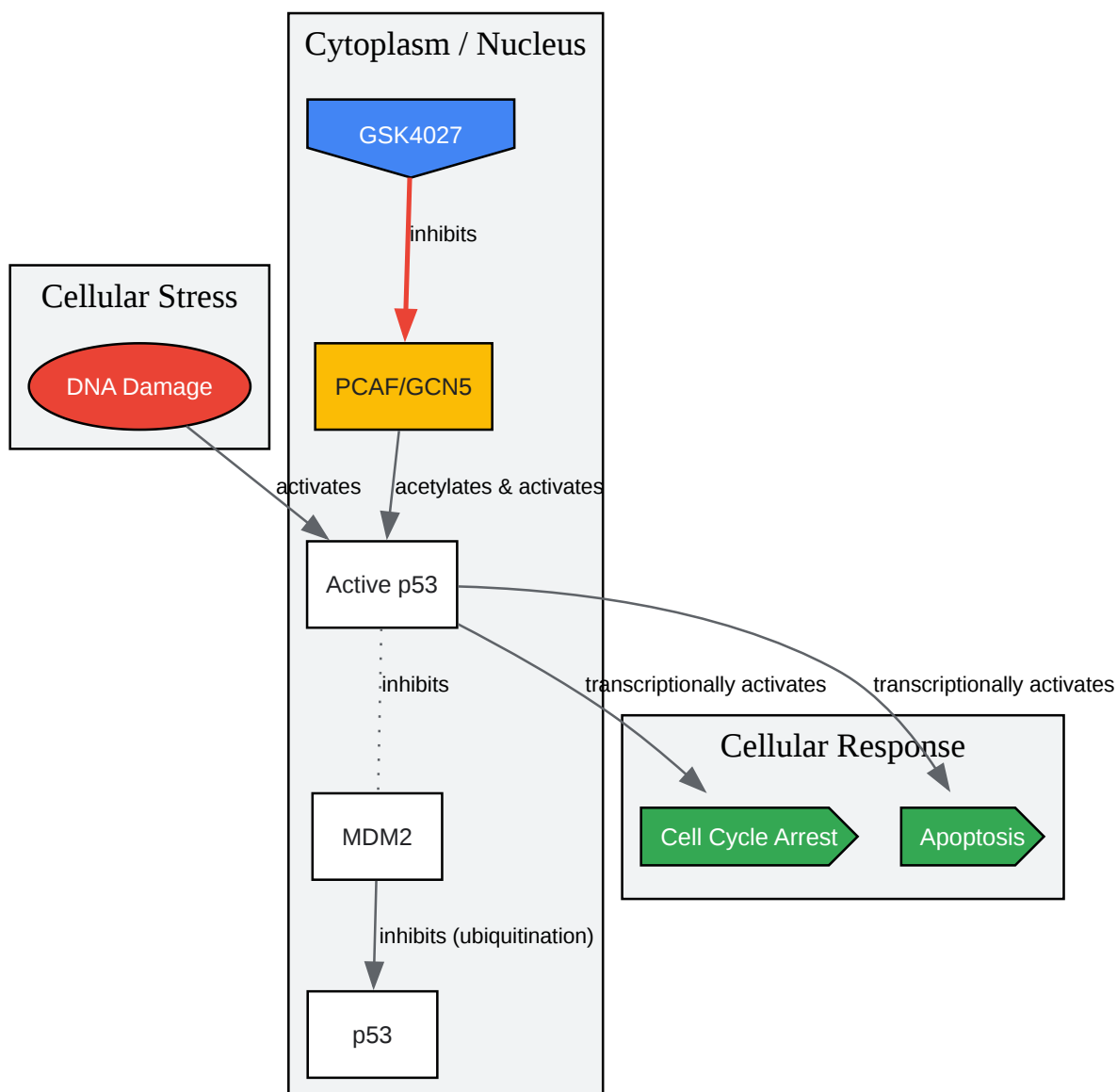
This protocol is a generalized version based on published methods.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

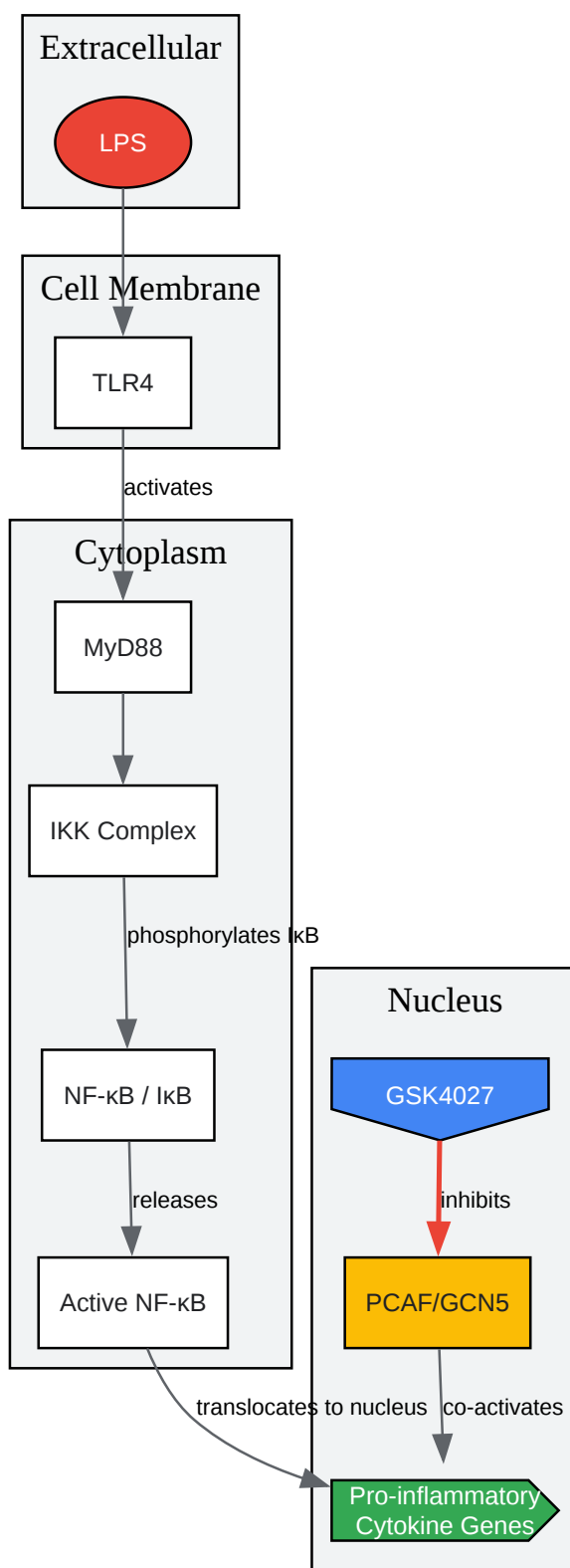
- Transfection: Co-transfect your cells of interest with a vector expressing a NanoLuc®-PCAF or NanoLuc®-GCN5 fusion protein and a carrier DNA. Plate the transfected cells in a white, 96-well assay plate.
- Compound and Tracer Addition:
 - Prepare serial dilutions of GSK4027 and the negative control GSK4028 in your assay medium.
 - Add the NanoBRET™ tracer to the assay medium at the pre-determined optimal concentration.
 - Add the compound dilutions and the tracer-containing medium to the cells.
- Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium with the intracellular target.
- Substrate Addition and Signal Measurement:
 - Add the NanoBRET™ Nano-Glo® Substrate to each well.
 - Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with the appropriate filters.
- Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations









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